4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine
Description
Significance of the Pyrrolo[2,3-b]pyridine Scaffold in Medicinal Chemistry and Chemical Biology
The pyrrolo[2,3-b]pyridine, or 7-azaindole (B17877), scaffold is a prominent heterocyclic system in medicinal chemistry due to its presence in numerous biologically active compounds and FDA-approved drugs. nih.govresearchgate.net As a bioisostere of indole (B1671886), it can mimic the natural amino acid tryptophan, allowing it to interact with a wide array of biological targets. nih.gov This scaffold is a core component of several kinase inhibitors used in cancer therapy, demonstrating its importance in modern drug design. nih.gov
Derivatives of pyrrolo[2,3-b]pyridine have been shown to exhibit a broad spectrum of pharmacological activities. researchgate.netjuniperpublishers.com These include anticancer, antimicrobial, anti-inflammatory, antiviral, and antiproliferative properties. researchgate.netjuniperpublishers.comresearchgate.net The versatility of this scaffold allows for chemical modifications that can fine-tune its biological activity against specific targets. For instance, various derivatives have been synthesized and evaluated as potent inhibitors for critical proteins involved in cell signaling and cancer progression, such as B-RAF, Colony-Stimulating Factor 1 Receptor (CSF-1R), and Fibroblast Growth Factor Receptors (FGFRs). nih.govacs.orgrsc.org The development of novel pyrrolo[2,3-b]pyridine derivatives continues to be an active area of research for identifying new therapeutic agents against diseases like cancer and microbial infections. researchgate.netnih.gov
| Biological Activity | Therapeutic Target/Application | Reference |
|---|---|---|
| Anticancer / Antitumor | B-RAF, CSF-1R, FGFR, c-Met, TNIK Kinase Inhibition | nih.govacs.orgrsc.orgnih.gov |
| Antibacterial | Active against resistant strains of E. coli | researchgate.netmdpi.com |
| Antiviral | Potential activity against viruses like HIV-1 | researchgate.netmdpi.com |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | juniperpublishers.comresearchgate.net |
| Antiproliferative | Inhibition of cancer cell line growth (A549, HeLa, MDA-MB-231) | researchgate.netresearchgate.net |
Overview of Ethynyl-Substituted Heterocyclic Compounds in Organic Synthesis
Ethynyl-substituted heterocyclic compounds are highly valuable intermediates in organic synthesis. The ethynyl (B1212043) group, a carbon-carbon triple bond, serves as a versatile functional handle for a wide range of chemical transformations. nih.gov It is a key building block found in many natural products and bioactive molecules, and its incorporation into heterocyclic structures significantly expands their synthetic utility. nih.gov
The reactivity of the alkynyl group allows for its participation in numerous carbon-carbon bond-forming reactions, such as metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), cycloadditions, and heteroannulation reactions. acs.orgacs.org These reactions are fundamental for constructing more complex molecular architectures from simpler heterocyclic precursors. For example, ethynyl-substituted compounds can be used to synthesize a diverse array of other heterocyclic systems, including pyrroles, imidazoles, oxazoles, and pyrazoles. nih.govacs.org Furthermore, intramolecular reactions involving the ethynyl group, such as electrophile-induced cyclization, provide an efficient pathway to extended, fused-ring aromatic systems under mild conditions. acs.org This synthetic flexibility makes ethynyl-substituted heterocycles indispensable tools for chemists in the fields of drug discovery, materials science, and natural product synthesis.
| Precursor Type | Reaction Type | Resulting Heterocycle | Reference |
|---|---|---|---|
| Alkynyl Aldehydes | Cyclization with Amines/Amidines | Pyrroles, Imidazoles, Pyridines | nih.gov |
| Azirinyl Ethynyl Ketones | Heteroannulation | Substituted NH-Pyrroles, NH-Imidazoles | acs.org |
| Alkynyl Aldehydes | Cyclization with Hydrazines | Pyrazoles | nih.gov |
| p-Alkoxyphenylethynyl-substituted aromatics | Electrophile-induced Cyclization | Fused Polycyclic Aromatic Systems | acs.org |
| Alkynyl Aldehydes | Cyclization Reactions | Oxazoles, Thiazoles, Triazoles, Quinolines | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-ethynyl-1-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-3-8-4-6-11-10-9(8)5-7-12(10)2/h1,4-7H,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHXQXMTJDTFHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CN=C21)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Ethynyl 1 Methyl 1h Pyrrolo 2,3 B Pyridine and Derivatives
Strategies for Constructing the 1H-Pyrrolo[2,3-b]pyridine Core
The formation of the 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) nucleus is the foundational stage of the synthesis. Various strategies have been developed, primarily relying on palladium-catalyzed cross-coupling reactions and intramolecular cyclizations to build the fused bicyclic system.
Palladium-Catalyzed Cross-Coupling Reactions Leading to Ethynyl (B1212043) Precursors
Palladium-catalyzed cross-coupling reactions are instrumental in assembling the 1H-pyrrolo[2,3-b]pyridine core from simpler pyridine (B92270) and pyrrole (B145914) precursors. These methods offer a versatile approach to introduce various substituents and create the necessary intermediates for subsequent ethynylation. A common strategy involves the use of a di-halogenated pyridine derivative, allowing for sequential, site-selective couplings.
Key cross-coupling reactions employed in the synthesis of 7-azaindole precursors include:
Suzuki-Miyaura Coupling : This reaction is frequently used to form carbon-carbon bonds. For instance, a 2-iodo-4-chloropyrrolopyridine intermediate can selectively undergo a Suzuki-Miyaura coupling at the more reactive C-2 position with a boronic acid. nih.gov This leaves the chloro group at the C-4 position intact, which serves as a crucial handle for the later introduction of the ethynyl moiety.
Buchwald-Hartwig Amination : This method is used for forming carbon-nitrogen bonds, often to introduce amine substituents. In the context of building the core, it can be used sequentially with other cross-coupling reactions. nih.gov
Sonogashira Coupling : While often used to introduce the final ethynyl group, the Sonogashira reaction can also be employed in the construction of the core, for example, by coupling an alkyne with a halogenated pyridine to build a portion of the pyrrole ring prior to cyclization. nih.gov
The choice of catalyst, ligands, and reaction conditions is critical for achieving high chemoselectivity, especially when multiple reactive sites are present on the substrate. nih.gov For example, the preferential oxidative addition of palladium to a C-I bond over a C-Cl bond allows for directed synthesis. nih.gov
Table 1: Palladium Catalysts and Ligands in 1H-Pyrrolo[2,3-b]pyridine Synthesis
| Coupling Reaction | Catalyst | Ligand | Purpose in Core Construction |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd₂(dba)₃ | PPh₃ | C-C bond formation at C-2, preserving C-4 halide. nih.gov |
| Buchwald-Hartwig | Pd(OAc)₂ | RuPhos | C-N bond formation for aminated derivatives. nih.gov |
| Sonogashira | Not specified in detail for core | Not specified | C-C bond formation involving alkynes. nih.gov |
Intramolecular Cyclization Approaches to the Pyrrolopyridine System
Intramolecular cyclization represents an alternative and powerful strategy for constructing the 1H-pyrrolo[2,3-b]pyridine skeleton. These methods often involve forming the pyrrole ring onto a pre-functionalized pyridine core.
Fischer Indole (B1671886) Synthesis : Modified Fischer indole synthesis is a classic method that has been adapted for the preparation of 7-azaindoles. rsc.orgresearchgate.net This reaction typically involves the acid-catalyzed cyclization of a pyridine-derived hydrazone. The use of polyphosphoric acid (PPA) at elevated temperatures is common for this transformation. researchgate.net This approach allows for the synthesis of 2,3-disubstituted 7-azaindoles from readily available starting materials. researchgate.net
Free-Radical Cyclization : A more modern approach involves the intramolecular cyclization of suitably substituted pyrrolylpyridinium salts. beilstein-journals.org For example, o-bromophenyl-substituted pyrrolylpyridinium salts can undergo free-radical cyclization using a system like tris(trimethylsilyl)silane (B43935) (TTMSS) and azobisisobutyronitrile (AIBN) to generate complex polyheterocycles containing the pyrrolopyridine core. beilstein-journals.org
Palladium-Catalyzed Intramolecular Arylation : Attempts have also been made to construct the pyrrolopyridine system via Pd-catalyzed intramolecular arylation, although this has presented challenges in some cases. beilstein-journals.org
These cyclization strategies provide different pathways to the core structure, with the choice of method often depending on the desired substitution pattern on the final molecule. rsc.orgresearchgate.net
Introduction of the Ethynyl Moiety at Position 4
Once the 1H-pyrrolo[2,3-b]pyridine core is constructed with a suitable leaving group (typically a halide such as chloro or iodo) at the C-4 position, the ethynyl group is introduced. The Sonogashira coupling is the most prominent and efficient method for this transformation.
The reaction involves the palladium- and copper-catalyzed coupling of a terminal alkyne with the 4-halo-1H-pyrrolo[2,3-b]pyridine derivative. A protected form of acetylene, such as (trimethylsilyl)acetylene, is commonly used. The silyl (B83357) protecting group prevents side reactions and is easily removed in a subsequent step, typically under basic conditions (e.g., with potassium carbonate in methanol), to reveal the terminal alkyne.
Regioselective Methylation at the Pyrrole Nitrogen (N-1)
The final step in the synthesis of the target compound is the regioselective methylation of the pyrrole nitrogen (N-1). Achieving selectivity is crucial, as the pyridine nitrogen (N-7) is also a potential site for alkylation.
The N-1 position of the 1H-pyrrolo[2,3-b]pyridine is generally more nucleophilic than the pyridine nitrogen. Methylation is typically achieved by treating the N-H precursor with a suitable base to deprotonate the pyrrole nitrogen, followed by the addition of a methylating agent.
Table 2: Conditions for N-1 Methylation
| Base | Methylating Agent | Solvent | General Outcome |
|---|---|---|---|
| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Efficient and selective methylation at the N-1 position. |
| Potassium Carbonate (K₂CO₃) | Methyl Iodide (CH₃I) | Acetone or Acetonitrile | Milder conditions, also effective for N-1 methylation. |
The choice of a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation of the pyrrole nitrogen, leading to a clean and high-yielding reaction with the methylating agent. The resulting product is the desired 4-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine. nih.gov
Scalability and Process Optimization in Scaffold Synthesis
The transition from laboratory-scale synthesis to larger-scale production of this compound and its derivatives requires careful optimization of the synthetic route. Key considerations include cost, safety, efficiency, and purity of the final product.
Catalyst Loading : For palladium-catalyzed steps, minimizing the amount of expensive palladium catalyst is a primary goal. This involves screening different catalysts and ligands to find the most active system, allowing for lower catalyst loadings without compromising reaction time or yield.
Purification Methods : On a large scale, chromatographic purification is often undesirable. Process optimization aims to develop reaction conditions that are clean enough to allow for purification by crystallization or extraction, which are more scalable and cost-effective methods.
Reagent Selection : The choice of reagents is critical. Readily available, less expensive, and safer reagents are preferred for large-scale synthesis. For example, replacing a hazardous solvent with a greener alternative is a common optimization goal.
The development of robust and scalable synthetic routes is essential for the application of 1H-pyrrolo[2,3-b]pyridine derivatives in areas such as drug discovery, where large quantities of the core scaffold are often required for further elaboration and biological testing. rsc.org
Reactivity and Reaction Mechanisms of 4 Ethynyl 1 Methyl 1h Pyrrolo 2,3 B Pyridine
Reactivity of the Ethynyl (B1212043) Group in the 1-Methyl-1H-pyrrolo[2,3-b]pyridine Context
The ethynyl group at the C4-position of the 1-methyl-1H-pyrrolo[2,3-b]pyridine ring is a hub of chemical reactivity, amenable to a variety of transformations. Its reactivity is influenced by the electronic properties of the 7-azaindole (B17877) system to which it is attached.
Cycloaddition Reactions Involving the Ethynyl Moiety as a Dipolarophile
The carbon-carbon triple bond of the ethynyl group can readily participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles. wikipedia.org This type of reaction is a powerful tool for the construction of five-membered heterocyclic rings. While specific experimental data for 4-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine in this context is not extensively documented, the general principles of 1,3-dipolar cycloadditions can be applied to predict its behavior. nih.govresearchgate.net
In these reactions, a 1,3-dipole, such as an azide, nitrile oxide, or azomethine ylide, reacts with the alkyne to form a heterocyclic adduct. wikipedia.org The regioselectivity of the cycloaddition is dictated by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. The electron-withdrawing nature of the pyridine (B92270) ring in the 7-azaindole system can influence the polarization of the ethynyl group, thereby directing the orientation of the incoming 1,3-dipole.
For instance, in the Huisgen 1,3-dipolar cycloaddition, an organic azide reacts with the terminal alkyne to yield a triazole. wikipedia.org The reaction with this compound would be expected to produce a 1,2,3-triazole derivative attached to the C4-position of the 7-azaindole core.
Table 1: Potential Cycloaddition Reactions of this compound
| Reaction Type | Dipole/Diene | Expected Product |
| 1,3-Dipolar Cycloaddition | Organic Azide (e.g., Benzyl azide) | 1-Benzyl-4-(1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-1,2,3-triazole |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide (e.g., Benzonitrile oxide) | 3-Phenyl-5-(1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)isoxazole |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide | Pyrrolidine-fused heterocycle |
| Diels-Alder Reaction | Electron-rich Diene (e.g., 2,3-Dimethyl-1,3-butadiene) | Substituted benzene derivative |
Note: The listed products are based on predicted reactivity and may require experimental verification.
Palladium-Mediated Transformations of the Ethynyl Functionality
The terminal alkyne functionality of this compound is an excellent handle for various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The Sonogashira coupling is a prominent reaction for the formation of a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgresearchgate.net In this reaction, this compound could be coupled with a variety of aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst to generate more complex, conjugated systems. rsc.orgnih.gov
Suzuki and Stille couplings represent other important palladium-catalyzed reactions. While these reactions typically involve the coupling of an organoboron or organotin reagent with a halide, variations exist where an alkyne can be involved. For instance, a hydroboration or hydrostannylation of the ethynyl group in this compound would generate the corresponding vinylborane or vinylstannane, which could then participate in Suzuki or Stille couplings.
The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Stille), and reductive elimination. The electronic properties of the 7-azaindole nucleus can influence the efficiency of these steps.
Electrophilic and Nucleophilic Reactivity of the Pyrrolo[2,3-b]pyridine Core
The 1-methyl-1H-pyrrolo[2,3-b]pyridine core possesses a distinct reactivity pattern towards both electrophiles and nucleophiles. The fusion of the electron-rich pyrrole (B145914) ring with the electron-deficient pyridine ring results in a complex electronic landscape.
Electrophilic Aromatic Substitution: The pyrrole ring of the 7-azaindole system is generally more susceptible to electrophilic attack than the pyridine ring. researchgate.net Theoretical studies and experimental evidence on related 7-azaindole derivatives suggest that electrophilic substitution occurs preferentially at the C3-position of the pyrrole ring, which has the highest electron density. The presence of the methyl group on the pyrrole nitrogen (N1) further activates the ring towards electrophilic attack. The ethynyl group at C4, being an electron-withdrawing group, might slightly deactivate the ring but is not expected to change the preferred site of substitution. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.
Theoretical and Computational Insights into Reaction Pathways
Computational chemistry provides valuable tools for understanding the reactivity and reaction mechanisms of complex molecules like this compound. nih.gov Density Functional Theory (DFT) calculations can be employed to model reaction pathways, determine transition state energies, and predict the regioselectivity and stereoselectivity of reactions. nih.govmdpi.com
For cycloaddition reactions , Frontier Molecular Orbital (FMO) theory is a key concept. The relative energies of the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (the ethynyl group) will determine the rate and regiochemistry of the reaction. Computational models can precisely calculate these orbital energies and predict the most favorable reaction outcome. nih.gov
In the context of palladium-mediated transformations , computational studies can elucidate the intricate details of the catalytic cycle. nih.gov DFT calculations can model the energies of the intermediates and transition states involved in oxidative addition, transmetalation, and reductive elimination. Such studies can help in understanding the role of ligands on the palladium center and the influence of the electronic properties of the 7-azaindole substrate on the reaction efficiency.
Furthermore, computational analysis can provide insights into the electrophilic and nucleophilic reactivity of the pyrrolo[2,3-b]pyridine core. By calculating molecular electrostatic potential (MEP) maps and Fukui functions, regions of the molecule that are most susceptible to electrophilic or nucleophilic attack can be identified, thus corroborating and explaining the experimentally observed regioselectivity. mdpi.com
Table 2: Key Computational Parameters for Reactivity Analysis
| Computational Method | Parameter | Information Gained |
| Density Functional Theory (DFT) | Transition State Energies | Reaction barriers and kinetics |
| Frontier Molecular Orbital (FMO) Theory | HOMO-LUMO Energies | Reactivity and regioselectivity in cycloadditions |
| Molecular Electrostatic Potential (MEP) | Charge Distribution | Sites for electrophilic and nucleophilic attack |
| Fukui Functions | Local Reactivity Indices | Site selectivity in chemical reactions |
This table provides a general overview of computational tools and their applications in studying the reactivity of organic molecules.
Derivatization and Analogue Development of 4 Ethynyl 1 Methyl 1h Pyrrolo 2,3 B Pyridine
Functionalization of the Ethynyl (B1212043) Group for Diversification
The terminal alkyne functionality of 4-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine is a key handle for a variety of chemical transformations, enabling the synthesis of a diverse library of analogues.
One of the most powerful methods for the functionalization of terminal alkynes is the Sonogashira cross-coupling reaction . This palladium-catalyzed reaction allows for the coupling of the ethynyl group with a wide range of aryl or vinyl halides. This reaction is highly efficient and tolerant of various functional groups, making it a valuable tool for creating carbon-carbon bonds and introducing diverse aromatic and heteroaromatic moieties. nih.govsci-hub.se
Another important reaction for the diversification of the ethynyl group is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry". alliedacademies.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles by reacting the terminal alkyne with an organic azide. nih.gov The resulting triazole ring is not just a linker but can also participate in hydrogen bonding and other interactions, influencing the biological activity of the molecule. researchgate.netthieme-connect.deraco.cat The reaction is known for its mild conditions and high yields, making it suitable for the late-stage functionalization of complex molecules. chemrxiv.orgfrontiersin.org
The ethynyl group can also undergo other transformations such as hydration to form a methyl ketone, or oxidation to afford a carboxylic acid, further expanding the range of accessible derivatives.
| Reaction Type | Description | Key Reagents | Product |
|---|---|---|---|
| Sonogashira Coupling | Palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. | Pd catalyst, Cu(I) co-catalyst, base | Internal alkyne |
| Azide-Alkyne Cycloaddition (Click Chemistry) | Copper(I)-catalyzed reaction between a terminal alkyne and an azide. | Cu(I) catalyst, organic azide | 1,4-Disubstituted 1,2,3-triazole |
Modification of the Pyrrolo[2,3-b]pyridine Ring System through Substituent Introduction
In addition to modifying the ethynyl group, the pyrrolo[2,3-b]pyridine core can be functionalized through the introduction of various substituents. Electrophilic substitution reactions are a common strategy for this purpose. The 7-azaindole (B17877) ring system is susceptible to reactions such as nitration, nitrosation, bromination, and iodination. rsc.org These reactions predominantly occur at the 3-position of the pyrrole (B145914) ring, which is the most electron-rich and sterically accessible position. rsc.org
For instance, nitration can be achieved using nitric acid in trifluoroacetic anhydride, leading to the introduction of a nitro group at the C-3 position. rsc.org Similarly, halogenation with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can introduce bromine or iodine atoms at the C-3 position. rsc.org The introduction of a halogen atom is particularly useful as it provides a handle for further functionalization through cross-coupling reactions.
The development of metal-catalyzed C-H bond functionalization reactions has also provided new avenues for the direct introduction of substituents onto the 7-azaindole ring, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. rsc.org
Exploration of Substituent Effects at Various Positions (e.g., C-3, C-5)
The biological activity of 7-azaindole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. nih.gov Structure-activity relationship (SAR) studies have been extensively conducted to understand the impact of substituents at various positions, particularly at C-3 and C-5. citedrive.comnih.govnih.gov
At the C-3 position , the introduction of various groups, including alkyl, aryl, and heteroaryl moieties, has been shown to significantly modulate the biological activity of 7-azaindole derivatives. researchgate.net For example, in the context of kinase inhibitors, a substituent at the C-3 position can interact with specific amino acid residues in the active site of the enzyme, thereby influencing the potency and selectivity of the inhibitor. acs.org
At the C-5 position , the introduction of substituents can also have a profound effect on the pharmacological properties of the molecule. nih.gov For instance, in the development of fibroblast growth factor receptor (FGFR) inhibitors, the introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was shown to form a hydrogen bond with a specific amino acid, leading to enhanced inhibitory activity. nih.govrsc.org
The systematic exploration of substituents at these positions allows for the fine-tuning of the molecule's properties to achieve the desired biological effect. mdpi.com
| Position | Substituent Type | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| C-3 | Aryl, Heteroaryl | Modulation of kinase inhibitory activity. | acs.org |
| C-5 | Trifluoromethyl | Enhanced FGFR inhibitory activity through hydrogen bonding. | nih.gov |
| C-3 and C-5 | Alkyl, Aryl carboxamide, Heterocyclic ring | Identified as key substitution sites for anticancer activity. | citedrive.comnih.gov |
Synthesis of Spiro-Pyrrolidine Skeletons Featuring Azaindole Fragments
Spirocyclic scaffolds are of great interest in drug discovery due to their three-dimensional nature, which can lead to improved pharmacological properties. The synthesis of spiro-pyrrolidine skeletons featuring an azaindole fragment can be achieved through 1,3-dipolar cycloaddition reactions. wikipedia.orgdoaj.orgnih.govdiva-portal.org
This reaction involves the in-situ generation of an azomethine ylide , which then reacts with a dipolarophile to form a five-membered pyrrolidine ring. wikipedia.org The azaindole moiety can be incorporated into either the azomethine ylide or the dipolarophile. For example, an azomethine ylide can be generated from the condensation of an amino acid with an isatin derivative (the oxidized form of an indole), which can then react with a suitable dipolarophile. nih.gov Given the structural similarity, this methodology can be extended to 7-azaindole derivatives.
The 1,3-dipolar cycloaddition is a powerful tool for the construction of complex spirocyclic systems with high regio- and stereoselectivity. ua.esnih.govresearchgate.net
Development of Nucleoside Analogues
Nucleoside analogues are a critical class of therapeutic agents, particularly in antiviral and anticancer research. nih.gov The 7-deazapurine scaffold, of which this compound is a derivative, is a key component of many biologically active nucleoside analogues. researchgate.netresearchgate.net
The development of nucleoside analogues of this compound involves the glycosylation of the heterocyclic base with a suitably protected sugar moiety, such as ribose or deoxyribose. The ethynyl group at the C-7 position (purine numbering) has been shown to be compatible with these synthetic transformations and can impart potent biological activity. nih.gov
For example, 7-ethynyl-7-deazaadenosine analogues have been synthesized and evaluated for their biological properties. nih.gov The synthesis of these compounds often involves the coupling of the halogenated 7-deazapurine with a protected sugar, followed by the introduction of the ethynyl group via a Sonogashira coupling. Alternatively, the ethynyl-substituted base can be directly glycosylated. frontiersin.org These nucleoside analogues can then be further modified, for example, by phosphorylation to their corresponding nucleotide analogues, to enhance their biological activity. nih.gov
Structure Activity Relationship Sar Studies of 4 Ethynyl 1 Methyl 1h Pyrrolo 2,3 B Pyridine Analogues
Correlating Structural Modifications with Biological Target Interactions
Structural modifications of the 4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold have profound effects on its interaction with biological targets. The 7-azaindole (B17877) core itself is crucial for binding, often forming key hydrogen bonds with the hinge region of protein kinases. The N1-H of the pyrrole (B145914) ring and the N7 of the pyridine (B92270) ring are critical for this interaction.
Methylation at the N1 position, as seen in the parent compound, can influence the molecule's physicochemical properties and its ability to participate in hydrogen bonding. While the N1-H is often a hydrogen bond donor, its substitution with a methyl group can modulate solubility and metabolic stability. nih.govnih.gov
The ethynyl (B1212043) group at the C4 position is a significant feature that can be modified to explore the chemical space around the scaffold. The introduction of various substituents at this position allows for probing of different pockets within the target's binding site. For instance, replacing the ethynyl group with other functionalities can impact binding affinity and selectivity.
Modifications at other positions of the pyrrolo[2,3-b]pyridine ring, such as C3 and C5, have also been extensively studied. nih.gov The introduction of bulky or electron-withdrawing groups can alter the electronic properties of the ring system and introduce new interaction points with the target protein. researchgate.net
Defining Key Pharmacophoric Elements within the Pyrrolo[2,3-b]pyridine Scaffold
The pyrrolo[2,3-b]pyridine scaffold possesses several key pharmacophoric elements that are essential for its biological activity. As a bioisostere of adenine, its ability to mimic the natural ligand of ATP-binding sites is a primary contributor to its function as a kinase inhibitor. pharmablock.com
The key pharmacophoric features include:
The 7-azaindole core: This bicyclic system provides the fundamental framework for interaction with the hinge region of kinases. pharmablock.com
Hydrogen bond donors and acceptors: The nitrogen atoms at positions 1 and 7 are crucial for forming hydrogen bonds with the backbone of the kinase hinge region. researchgate.net
Substituent vectors: The positions C3, C4, C5, and C6 offer vectors for the attachment of various substituents that can interact with specific pockets of the target protein, thereby influencing potency and selectivity. nih.gov
A general pharmacophore model for 7-azaindole-based kinase inhibitors often includes a hydrogen bond acceptor at N7 and a hydrogen bond donor at N1, along with a substituent at C3 or C4 that occupies a hydrophobic pocket.
Influence of Substituents on Binding Affinity and Selectivity Profiles
The nature and position of substituents on the pyrrolo[2,3-b]pyridine scaffold play a critical role in determining the binding affinity and selectivity of its analogues.
N1-substitution: Methylation at the N1 position can enhance metabolic stability. nih.gov
C3-substitution: Introduction of a "hinge" carbonyl group at the C3-position can allow for the attachment of aromatic groups that can bind to sub-pockets of the target protein. nih.gov
C4-substitution: The ethynyl group at C4 can be replaced with various other groups to modulate activity. For example, in a series of Bruton's tyrosine kinase (BTK) inhibitors, various substitutions at the C4 position of the pyrrolo[2,3-b]pyridine core were explored, leading to compounds with IC50 values in the nanomolar range. nih.gov
C5-substitution: Modifications at the C5 position have also been shown to be important for activity. For instance, in a series of JAK1-selective inhibitors, N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives were developed. nih.gov
Aromatic substituents: The introduction of substituted phenyl rings or other aromatic heterocycles can lead to interactions with hydrophobic regions of the binding site, thereby increasing potency. researchgate.net Mono-electron-withdrawing groups on a phenyl ring substituent, such as fluorine, have been shown to be favorable for antiproliferative activity. researchgate.net
| Position of Substitution | Substituent | Effect on Activity | Target Example | Reference |
|---|---|---|---|---|
| N1 | Methyl | Increased metabolic stability | General | nih.gov |
| C3 | Carbonyl with aromatic group | Enhanced binding to sub-pockets | SARS-CoV-2 S1-RBD | nih.gov |
| C4 | Various aryl and heteroaryl groups | Modulation of potency and selectivity | BTK | nih.gov |
| C5 | Carboxamide derivatives | JAK1 selectivity | JAK1 | nih.gov |
| C4/C5 | Phenyl with electron-withdrawing groups | Increased antiproliferative activity | Flt-3/c-Met | researchgate.net |
Comparative Analysis with Related Azaindole Scaffolds (e.g., pyrrolo[3,2-c]pyridines)
The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is one of several isomeric azaindoles that have been explored in drug discovery. A comparative analysis with other scaffolds, such as pyrrolo[3,2-c]pyridine (6-azaindole), reveals differences in their biological profiles, which can be attributed to the different positioning of the nitrogen atom in the pyridine ring.
The pyrrolo[3,2-c]pyridine scaffold has also been investigated for its potential as a kinase inhibitor. For example, a series of diarylamides and diarylureas possessing the pyrrolo[3,2-c]pyridine scaffold were tested as FMS kinase inhibitors, with some compounds showing potent activity. nih.gov
While both scaffolds can engage in hydrogen bonding with the kinase hinge region, the geometry of these interactions differs due to the altered nitrogen position. This can lead to differences in binding affinity and selectivity profiles. For instance, a study on FMS kinase inhibitors found that certain pyrrolo[3,2-c]pyridine derivatives were highly potent and selective. nih.gov
In general, 7-azaindoles are the most frequently utilized azaindole scaffold in drug discovery, followed by 6-azaindoles. pharmablock.com The choice of scaffold often depends on the specific target and the desired binding mode. Other related scaffolds, such as pyrrolo[2,3-d]pyrimidines (7-deazapurines), have also been extensively studied as kinase inhibitors, further highlighting the versatility of these bicyclic heterocyclic systems in medicinal chemistry. nih.govmdpi.com
Exploration of Biological Target Interactions by 4 Ethynyl 1 Methyl 1h Pyrrolo 2,3 B Pyridine Analogues
Kinase Inhibition Mechanisms of Pyrrolo[2,3-b]pyridine Derivatives
Derivatives of the pyrrolo[2,3-b]pyridine scaffold have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Their mechanism of action often involves competitive binding at the ATP-binding site of the kinase, thereby preventing phosphorylation of downstream substrates.
Inhibition of Mitotic Kinases (e.g., Monopolar Spindle 1 - MPS1)
Monopolar Spindle 1 (MPS1, also known as TTK) is a dual-specificity kinase essential for the spindle assembly checkpoint (SAC), a critical control mechanism in mitosis. nih.gov Overexpression of MPS1 is common in many human cancers, making it an attractive therapeutic target. nih.gov While direct studies on 4-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine analogues as MPS1 inhibitors are not detailed in the provided results, research on closely related structural isomers provides significant insight.
Structure-based design efforts have led to the development of potent and selective MPS1 inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold, an isomer of the 7-azaindole (B17877) core. nih.govacs.org These inhibitors were optimized from an initial hit that was potent but nonselective and metabolically unstable. nih.gov The optimized compounds stabilize an inactive conformation of MPS1, where the activation loop is arranged in a manner that is incompatible with ATP and substrate binding. nih.gov Another related scaffold, 7H-pyrrolo[2,3-d]pyrimidine, has also been utilized in a scaffold hopping approach to design a new class of Mps1 inhibitors. nih.govresearchgate.net One such derivative demonstrated a potent Mps1 inhibitory IC50 of 29 nM and effectively suppressed tumor growth in vivo. nih.govresearchgate.net
| Compound Scaffold | Target | Activity (IC50) | Reference |
|---|---|---|---|
| 7H-pyrrolo[2,3-d]pyrimidine derivative (Compound 12) | MPS1 | 29 nM | nih.govresearchgate.net |
Modulation of Adaptor Associated Kinase 1 (AAK1)
Adaptor Associated Kinase 1 (AAK1) is a serine/threonine kinase that regulates clathrin-mediated endocytosis, a process hijacked by numerous viruses for cellular entry. nih.govacs.org Consequently, AAK1 has emerged as a promising target for broad-spectrum antiviral agents. nih.govacs.org An initial screening campaign identified a pyrrolo[2,3-b]pyridine (7-azaindole) derivative as a potent AAK1 inhibitor with a dissociation constant (KD) of 53 nM. nih.gov
Subsequent optimization and structure-activity relationship (SAR) studies of 3,5-disubstituted-pyrrolo[2,3-b]pyridines led to novel analogues with high affinity for AAK1. nih.gov These efforts involved introducing various (hetero)aromatic acetylenes at the 3-position and different aryl groups at the 5-position of the scaffold. researchgate.net This work yielded compounds with improved activity against viruses such as dengue and Ebola, demonstrating that targeting cellular AAK1 is a viable antiviral strategy. nih.govnih.gov
| Compound Scaffold | Target | Activity (KD) | Reference |
|---|---|---|---|
| Unsubstituted Pyrrolo[2,3-b]pyridine (Compound 1) | AAK1 | 53 nM | nih.gov |
Targeting Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A)
| Compound Scaffold | Target | Activity Level | Reference |
|---|---|---|---|
| Pyrazolyl-1H-pyrrolo[2,3-b]pyridine derivatives | DYRK1A | Nanomolar | nih.govchemrxiv.org |
Activity Against c-Met Kinase
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a role in many cancers when its signaling pathway is dysregulated. nih.gov A series of novel pyrrolo[2,3-b]pyridine derivatives incorporating a 1,2,3-triazole moiety were designed and synthesized as c-Met kinase inhibitors. nih.gov Many of these compounds showed moderate to excellent potency, with the most promising analogue exhibiting a c-Met IC50 value of 1.68 nM. nih.gov Structure-activity relationship studies revealed that the inclusion of electron-withdrawing groups was beneficial for the inhibitory activity. nih.gov Other studies have also confirmed that 1H-pyrrolo[2,3-b]pyridine derivatives can display strong c-Met kinase inhibition, with one compound showing an IC50 of 22.8 nM. researchgate.net
| Compound Scaffold | Target | Activity (IC50) | Reference |
|---|---|---|---|
| Pyrrolo[2,3-b]pyridine with 1,2,3-triazole moiety (Compound 34) | c-Met | 1.68 nM | nih.gov |
| 1H-pyrrolo[2,3-b]pyridine derivative (Compound 9) | c-Met | 22.8 nM | researchgate.net |
Cyclin-Dependent Kinase Inhibition
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy. Analogues with the pyrrolo[2,3-b]pyridine core have been identified as potent CDK inhibitors. Through structure-based design, a novel pyrrolo[2,3-b]pyridine derivative was discovered as a selective and potent inhibitor of CDK8, a kinase involved in transcription regulation and linked to conditions like colorectal cancer and psoriasis. nih.gov This compound exhibited a strong inhibitory effect on CDK8 with an IC50 value of 57 nM and showed favorable selectivity across the CDK family. nih.gov The related pyrrolo[2,3-d]pyrimidine scaffold has also been used to develop inhibitors targeting CDK4/6 and CDK9. researchgate.netnih.govrsc.org
| Compound Scaffold | Target | Activity (IC50) | Reference |
|---|---|---|---|
| Pyrrolo[2,3-b]pyridine derivative (Compound 46) | CDK8 | 57 nM | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative (Ribociclib) | CDK4/D1 | 10 nM | researchgate.net |
| Pyrrolo[2,3-d]pyrimidine derivative (Ribociclib) | CDK6/D3 | 39 nM | researchgate.net |
| Pyrrolo[2,3-d]pyrimidine-endoperoxide hybrid (Compound E2) | CDK6/D3 | 6.1 nM | rsc.org |
Receptor Modulation (e.g., Metabotropic Glutamate (B1630785) Subtype 5 Receptor)
The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that has been identified as a promising therapeutic target for multiple central nervous system (CNS) disorders. acs.orgnih.gov Research has identified that the 1-methyl-1H-pyrrolo[2,3-b]pyridine core can serve as the basis for potent mGluR5 negative allosteric modulators (NAMs). acs.org One such analogue demonstrated an hmGlu5 IC50 of 93 nM. acs.org Further investigation into a series of M1 positive allosteric modulators (PAMs) based on a pyrrolo[2,3-b]pyridine carboxamide core also uncovered compounds that acted as mGlu5 modulators. acs.orgnih.gov Interestingly, subtle structural changes, such as the addition of a "magic methyl" group, could switch the activity of these ligands from PAMs to NAMs, highlighting the sensitive structure-activity relationship for this scaffold at the mGluR5 allosteric site. acs.orgnih.gov
| Compound Scaffold | Target | Modulation Type | Activity (IC50) | Reference |
|---|---|---|---|---|
| 1-methyl-1H-pyrrolo[2,3-b]pyridine derivative (Compound 19dA) | hmGluR5 | NAM | 93 nM | acs.org |
| Pyrrolo[2,3-b]pyridine carboxamide core | mGluR5 | PAM/NAM | Not specified | acs.orgnih.gov |
Table of Compound Names
| Name/Scaffold |
| 1H-pyrrolo[2,3-b]pyridine |
| 1H-pyrrolo[3,2-c]pyridine |
| 7H-pyrrolo[2,3-d]pyrimidine |
| Pyrazolyl-1H-pyrrolo[2,3-b]pyridine |
| 1-methyl-1H-pyrrolo[2,3-b]pyridine |
| Ribociclib |
| 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) |
| 2-methyl-6-(phenylethynyl)-pyridine (MPEP) |
| 3-methoxy-5-(pyridin-2-ylethynyl)pyridine |
| VU6007477 |
| VU0409551 |
| VU6036486 |
| VU6044766 |
Enzyme Activity Modulation beyond Kinases (e.g., Human Neutrophil Elastase)
The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a promising framework for the development of potent inhibitors of human neutrophil elastase (HNE). nih.govmdpi.com HNE is a serine protease found in the azurophilic granules of neutrophils and plays a significant role in various inflammatory diseases, particularly those affecting the pulmonary system. nih.govnih.gov Consequently, inhibiting its proteolytic activity is a key therapeutic strategy. nih.gov
Research into analogues of 1H-pyrrolo[2,3-b]pyridine has demonstrated that this scaffold is a viable alternative to other heterocyclic systems, such as indazoles, for HNE inhibition. nih.gov Molecular modeling and docking experiments have shown that the orientation of these active pyrrolo[2,3-b]pyridine compounds within the HNE catalytic triad (B1167595) (Ser195-His57-Asp102) is crucial for their inhibitory effectiveness. nih.gov
A study detailed the synthesis and biological evaluation of a series of HNE inhibitors based on the pyrrolo[2,3-b]pyridine scaffold. The majority of the synthesized compounds were effective HNE inhibitors, with IC₅₀ values in the micromolar to nanomolar range. nih.gov For instance, two compounds, designated 2a and 2b, exhibited particularly potent inhibition with IC₅₀ values of 15 nM and 14 nM, respectively. nih.gov This highlights the potential of the 1H-pyrrolo[2,3-b]pyridine nucleus as a foundational structure for developing powerful HNE inhibitors. nih.gov
Modulation of Cellular Processes (e.g., antiproliferative activity, apoptotic response)
Analogues based on the 1H-pyrrolo[2,3-b]pyridine structure have demonstrated significant potential in modulating key cellular processes, including cell proliferation and apoptosis, making them attractive candidates for anticancer agent development. nih.govnih.govjuniperpublishers.com
Antiproliferative Activity
A substantial number of novel pyrrolo[2,3-b]pyridine analogues have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. nih.gov In one study, a series of thirty-two compounds was tested against A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer) cell lines. nih.govresearchgate.net Several of these molecules displayed potent growth inhibitory action at low micromolar concentrations, with activity values ranging from 0.12 µM to 9.84 µM. nih.gov Further investigation into the mechanism of action for one of the active compounds, 5d, revealed its ability to intercalate with calf thymus DNA, suggesting that it may exert its antiproliferative effect by disrupting DNA replication. nih.gov
Another series of 1H-pyrrolo[2,3-b]pyridine derivatives, developed as nortopsentin analogues, also showed potent antiproliferative activity. nih.gov Compounds 1f, 3f, and 1l were particularly effective in reducing the proliferation of diffuse malignant peritoneal mesothelioma (DMPM) cells. nih.gov
| Compound | Cancer Cell Line | Growth Inhibition (IC₅₀/GI₅₀ in µM) | Reference |
|---|---|---|---|
| 5c, 5d, 5e, 5h, 5k, 5m, 5n, 5q, 5r, 7f, 7j, 7g, 7k | A549, HeLa, MDA-MB-231 | 0.12 - 9.84 | nih.gov |
Apoptotic Response
Beyond inhibiting proliferation, analogues of this compound have been shown to induce apoptosis in cancer cells. For example, compound 4h, a potent inhibitor of fibroblast growth factor receptors (FGFR), was found to induce apoptosis in 4T1 breast cancer cells. nih.gov Western blot analysis confirmed this apoptotic induction through a dose-dependent decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein cleaved caspase-3. nih.gov The mechanism appears to involve the mitochondrial apoptosis pathway, as treatment with 4h led to a loss of mitochondrial membrane potential and an increase in reactive oxygen species (ROS) levels. nih.gov
Similarly, the nortopsentin analogues 1f, 3f, and 1l induced a caspase-dependent apoptotic response in DMPM cells. nih.gov This was accompanied by a reduction in the expression of the active, phosphorylated form of the anti-apoptotic protein survivin. nih.gov Furthermore, the combination of compound 3f with the chemotherapy drug paclitaxel (B517696) resulted in a synergistic cytotoxic effect and an enhanced apoptotic response, indicating potential for combination therapies. nih.gov
| Compound | Cell Line | Observed Apoptotic Effect | Reference |
|---|---|---|---|
| 4h | 4T1 (Breast Cancer) | Decreased Bcl-2, Increased cleaved caspase-3, Loss of mitochondrial membrane potential, Increased ROS | nih.gov |
| 1f, 3f, 1l | DMPM (Mesothelioma) | Induced caspase-dependent apoptosis, Reduced active survivin expression | nih.gov |
| 3f (with Paclitaxel) | DMPM (Mesothelioma) | Synergistic cytotoxicity and enhanced apoptotic response | nih.gov |
Future Research Directions and Potential Applications of 4 Ethynyl 1 Methyl 1h Pyrrolo 2,3 B Pyridine in Chemical Biology
Development of Novel Chemical Probes
The presence of a terminal ethynyl (B1212043) group on the 4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold makes it an ideal candidate for the development of sophisticated chemical probes. This functional group allows for highly efficient and specific bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction enables the covalent linkage of the azaindole core to reporter molecules, such as fluorophores or biotin (B1667282) tags, under biologically compatible conditions.
One of the most promising applications lies in the field of Activity-Based Protein Profiling (ABPP) . ABPP utilizes reactive probes to label and identify active enzymes within complex biological mixtures. Given that the pyrrolo[2,3-b]pyridine scaffold is a core component of many kinase inhibitors, this compound can be elaborated into activity-based probes designed to covalently label specific kinases. These probes would not only confirm the direct targets of a potential drug but could also be used to discover previously unknown off-targets, providing a more complete understanding of a compound's mechanism of action and potential side effects.
Future research will likely focus on the design and synthesis of a variety of probes derived from this scaffold. For instance, trifunctional probes could be developed, incorporating the 7-azaindole (B17877) recognition element, a reactive group for covalent modification of the target protein, and the terminal alkyne for subsequent attachment of a reporter tag. Such probes would be invaluable for identifying and validating novel therapeutic targets, particularly within the kinome.
Table 1: Potential Chemical Probes Derived from this compound
| Probe Type | Key Features | Potential Application |
| Affinity-Based Probe | 7-Azaindole core for target binding, terminal alkyne for reporter tagging. | Target identification and validation via pulldown experiments followed by mass spectrometry. |
| Activity-Based Probe | 7-Azaindole core, reactive warhead for covalent binding, terminal alkyne. | Covalent labeling of active enzyme targets (e.g., kinases) for profiling enzyme activity. |
| Imaging Probe | 7-Azaindole core linked to a fluorophore via a triazole bridge (post-click reaction). | Visualization of target localization and dynamics within living cells. |
| Trifunctional Probe | 7-Azaindole core, photoreactive group, terminal alkyne. | Photo-affinity labeling for capturing target proteins in a cellular context. |
Integration into Complex Molecular Architectures
The synthetic tractability of this compound, particularly the reactivity of its ethynyl group, opens up avenues for its incorporation into larger and more complex molecular architectures. This is of significant interest for generating molecules with enhanced biological activity, improved pharmacokinetic properties, or novel functionalities.
One area of exploration is the synthesis of macrocycles . Macrocyclic compounds often exhibit unique pharmacological properties due to their constrained conformations, which can lead to higher binding affinities and selectivities for their biological targets. The ethynyl group of this compound can serve as a linchpin in macrocyclization reactions, such as intramolecular Sonogashira couplings or azide-alkyne cycloadditions, to generate novel macrocyclic structures containing the privileged 7-azaindole motif. These macrocycles could be designed to target protein-protein interactions or other challenging biological targets that are often intractable to traditional small molecules.
Furthermore, this compound can be utilized in fragment-based drug discovery (FBDD) . nih.gov The 7-azaindole core is a well-established "privileged fragment" known to interact with the ATP-binding site of kinases. nih.gov The ethynyl group provides a vector for the controlled and systematic "growing" or "linking" of fragments. By identifying initial low-affinity fragments that bind to a biological target, the ethynyl group of this compound can be used to link it to other fragments that bind in adjacent pockets, leading to the rapid development of high-affinity lead compounds.
Advanced Methodologies for Scaffold Exploration
The this compound scaffold is not only a building block for constructing complex molecules but also a platform for developing and showcasing advanced synthetic methodologies. The presence of multiple reactive sites on the pyrrolo[2,3-b]pyridine core, in addition to the ethynyl group, allows for a wide range of chemical transformations to generate diverse libraries of compounds for biological screening.
Diversity-oriented synthesis (DOS) is a powerful strategy for exploring chemical space and identifying novel biological activities. Starting from this compound, a multitude of reactions can be envisioned to rapidly generate a library of structurally diverse molecules. For example, the ethynyl group can undergo Sonogashira coupling with a wide array of aryl and heteroaryl halides, while the pyridine (B92270) and pyrrole (B145914) rings can be subjected to various C-H activation and functionalization reactions. This approach would allow for the systematic exploration of the structure-activity relationships (SAR) around the 7-azaindole core.
Moreover, the development of novel catalytic methods for the selective functionalization of the this compound scaffold is an active area of research. This includes the exploration of new catalysts for C-H functionalization, as well as the development of regioselective reactions that can differentiate between the various positions on the heterocyclic ring system. These advanced synthetic methods will be crucial for unlocking the full potential of this versatile scaffold in chemical biology and drug discovery.
Q & A
Q. What are the foundational synthetic routes for 4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine?
The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. A common approach includes:
- Step 1 : Methylation at the 1-position using NaH and methyl iodide (MeI) in THF .
- Step 2 : Introduction of the ethynyl group via Sonogashira coupling or nucleophilic substitution, depending on precursor halogenation. For example, brominated intermediates can undergo cross-coupling with ethynyl reagents .
- Key Considerations : Solvent choice (e.g., THF for methylation, dioxane/water for Suzuki coupling) and temperature control (0°C to room temperature) are critical for yield optimization .
Q. How do substituents like ethynyl and methyl groups influence the compound’s reactivity?
- Ethynyl Group : Enhances π-π stacking interactions in biological systems and serves as a handle for further functionalization (e.g., click chemistry). Its electron-withdrawing nature modulates electrophilic aromatic substitution reactivity .
- Methyl Group : At the 1-position, steric hindrance reduces unwanted N-alkylation side reactions during synthesis. It also improves metabolic stability in pharmacological studies .
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Functionalization : Use Pd-catalyzed cross-coupling (Suzuki, Sonogashira) to introduce aryl, heteroaryl, or sulfonamide groups at positions 3, 4, or 5 .
- Case Study : In FGFR inhibitor design, a methoxyphenyl fragment at the 5-position improved hydrogen bonding with G485 in the kinase hinge region, increasing potency .
- Analytical Validation : Employ LC-MS for purity assessment and X-ray crystallography to confirm regioselectivity of substitutions .
Q. How can researchers resolve contradictions in bioactivity data across different derivatives?
- Data Triangulation : Compare in vitro cytotoxicity (e.g., IC₅₀ values in cancer cell lines) with molecular docking results. For example, derivatives with bulkier substituents at the 5-position may show reduced activity due to steric clashes, despite favorable computational predictions .
- Control Experiments : Test intermediates (e.g., non-ethynylated analogs) to isolate the ethynyl group’s contribution to activity .
Q. What experimental designs are recommended for evaluating antitumor efficacy in preclinical models?
- In Vitro : Use apoptosis assays (e.g., caspase-3 activation) and cell cycle analysis (flow cytometry) to confirm mechanistic pathways .
- In Vivo : Administer derivatives intraperitoneally in xenograft models (e.g., diffuse malignant peritoneal mesothelioma) at tolerated doses (e.g., 10–50 mg/kg). Monitor tumor volume inhibition and survivin phosphorylation levels as biomarkers .
Methodological Challenges & Innovations
Q. How can molecular docking improve the design of this compound-based kinase inhibitors?
- Target Selection : Focus on kinases with a conserved hinge region (e.g., FGFR1, CDK1). The pyrrolo[2,3-b]pyridine core mimics adenine’s hydrogen-bonding pattern in ATP-binding pockets .
- Docking Workflow :
Generate 3D conformers of derivatives using software like Schrödinger Maestro.
Validate binding poses with molecular dynamics simulations (e.g., RMSD < 2.0 Å).
Prioritize compounds forming hydrogen bonds with key residues (e.g., D641 in FGFR1) .
Q. What recent advancements address synthetic bottlenecks in halogenated derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
